Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Brand Name: Vulcanchem
CAS No.: 42727-95-7
VCID: VC16975922
InChI: InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2
SMILES:
Molecular Formula: C4H10BNO3
Molecular Weight: 130.94 g/mol

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine

CAS No.: 42727-95-7

Cat. No.: VC16975922

Molecular Formula: C4H10BNO3

Molecular Weight: 130.94 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine - 42727-95-7

Specification

CAS No. 42727-95-7
Molecular Formula C4H10BNO3
Molecular Weight 130.94 g/mol
IUPAC Name 2-hydroxy-1,3,6,2-dioxazaborocane
Standard InChI InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2
Standard InChI Key ZGHXEEFARUMNRD-UHFFFAOYSA-N
Canonical SMILES B1(OCCNCCO1)O

Introduction

Structural and Molecular Characteristics

Core Structure and Bonding

Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine features a six-membered ring comprising two oxygen atoms, one nitrogen atom, and one boron atom (Figure 1). The boron center is coordinated to a hydroxyl group (-OH), rendering the compound a Lewis acid capable of forming stable complexes with electron-rich species . The saturated tetrahydro configuration reduces ring strain, enhancing stability compared to aromatic analogs.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₄H₁₀BNO₃
Molecular Weight130.94 g/mol
IUPAC Name2-Hydroxy-1,3,6,2-dioxazaborocane
CAS Registry42727-95-7
InChIInChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions between boron reagents and amino alcohols. A representative method involves reacting n-butylboronic acid with 2-(2-hydroxyethylamino)ethanol under anhydrous conditions, followed by purification via extraction and drying .

Table 2: Key Synthesis Steps

StepDescriptionConditions
1Dissolve n-butylboronic acid and 2-(2-hydroxyethylamino)ethanol in CH₂Cl₂N₂ atmosphere, room temperature
2Add brine to the mixtureStir for 1 hour
3Separate organic layer, wash with brine, dry over MgSO₄, and concentrateVacuum evaporation

This protocol yields the parent dioxazaborocine ring, which can be functionalized further. For instance, substituting the hydroxyl group with alkyl or aryl chains modulates solubility and reactivity .

Chemical Reactivity

The boron atom’s vacant p-orbital facilitates interactions with nucleophiles, enabling:

  • Hydrolysis: Boron-oxygen bonds react with water to form boric acid derivatives.

  • Condensation: Reactivity with diols or diamines generates larger macrocycles or polymers.

  • Coordination Chemistry: The hydroxyl group acts as a ligand for transition metals, potentially enabling catalytic applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey FeaturesApplications
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine130.94 g/molSmall ring, hydroxyl groupCatalyst precursor
6-Dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane357.26 g/molLong alkyl chainSurfactant research
2-Butyl-1,3,2-dioxaborolane-4S,5S-dicarboxylic acid bis(dimethylamide)270.13 g/molChiral centers, amide groupsAsymmetric synthesis

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